5'-O-DMT-2'-TBDMS-Uridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

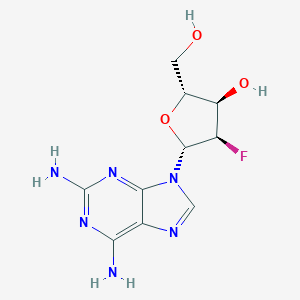

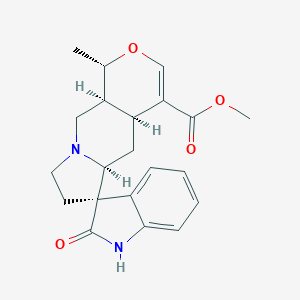

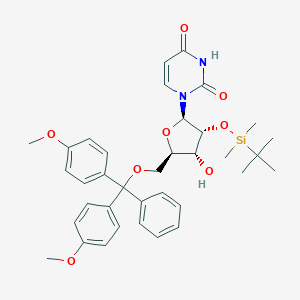

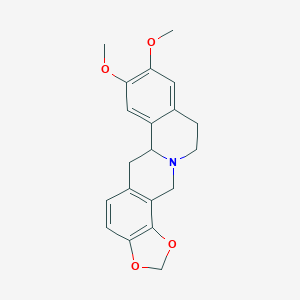

5’-O-DMT-2’-TBDMS-Uridine: is a modified nucleoside commonly used in the synthesis of oligonucleotides. The compound features two protective groups: the dimethoxytrityl (DMT) group at the 5’ position and the tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These protective groups enhance the stability of the nucleoside, making it suitable for various synthetic applications, particularly in the field of nucleic acid chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-TBDMS-Uridine typically involves the protection of uridine at the 5’ and 2’ positions. The process begins with the selective protection of the 5’ hydroxyl group using the dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This is followed by the protection of the 2’ hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole .

Industrial Production Methods: In an industrial setting, the synthesis of 5’-O-DMT-2’-TBDMS-Uridine is scaled up using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity. The process involves the sequential addition of protective groups, followed by purification steps such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5’-O-DMT-2’-TBDMS-Uridine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.

Phosphitylation: Formation of nucleoside phosphoramidites for oligonucleotide synthesis.

Coupling Reactions: Incorporation into growing oligonucleotide chains during solid-phase synthesis

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for DMT removal; tetrabutylammonium fluoride (TBAF) for TBDMS removal.

Phosphitylation: Use of phosphoramidite reagents under anhydrous conditions.

Major Products:

Deprotected Uridine: Resulting from the removal of protective groups.

Oligonucleotides: Synthesized through coupling reactions

Scientific Research Applications

5’-O-DMT-2’-TBDMS-Uridine is widely used in scientific research, particularly in the following areas:

Chemistry: Synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and aptamers.

Biology: Study of nucleic acid interactions and the development of nucleic acid-based probes.

Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.

Industry: Production of mRNA for vaccines and other therapeutic applications.

Mechanism of Action

The primary mechanism of action of 5’-O-DMT-2’-TBDMS-Uridine involves its incorporation into oligonucleotides during solid-phase synthesis. The protective groups (DMT and TBDMS) prevent unwanted side reactions, ensuring the selective addition of nucleotides to the growing chain. Once incorporated, the protective groups are removed, yielding the desired oligonucleotide product .

Comparison with Similar Compounds

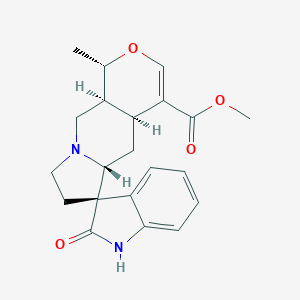

5’-O-DMT-2’-TBDMS-PseudoUridine: Similar structure with a pseudouridine base.

5’-O-DMT-2’-TBDMS-N1-Methyl-PseudoUridine: Contains an additional methyl group at the N1 position.

DMT-2’-O-TBDMS-rU Phosphoramidite: Used in similar oligonucleotide synthesis applications

Uniqueness: 5’-O-DMT-2’-TBDMS-Uridine is unique due to its specific protective groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable for the production of high-fidelity nucleic acid sequences .

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQIELPHWJPSY-WXQJYUTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O8Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451982 |

Source

|

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-80-2 |

Source

|

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)